molecular formula C22H16ClN3O5 B4865703 (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B4865703
M. Wt: 437.8 g/mol
InChI Key: BRDPZJOAOCCKIF-UVTDQMKNSA-N
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Description

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the cyano group: This can be done through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

    Formation of the final product: The final step involves coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c1-2-30-17-5-3-4-15(11-17)25-22(27)14(13-24)10-18-7-9-21(31-18)19-8-6-16(26(28)29)12-20(19)23/h3-12H,2H2,1H3,(H,25,27)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDPZJOAOCCKIF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

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